[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate
Overview
Description
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a thiadiazole ring, and a cyanocarbonodithioimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and bromine-containing reagents under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile.
Attachment of the Cyanocarbonodithioimidate Moiety: This step involves the reaction of the intermediate compound with cyanogen bromide and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s ability to form stable bonds with various substrates can be exploited to create new materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
- [(3-Iodo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
- [(3-Fluoro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
Uniqueness
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets or materials.
Properties
IUPAC Name |
[(3-bromo-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S4/c1-12-5(9-2-8)13-3-14-6-10-4(7)11-15-6/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLJYVWWUREAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340767 | |
Record name | [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109305-67-1 | |
Record name | [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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